molecular formula C13H10Cl2F3N B2475316 4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline CAS No. 685108-61-6

4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline

Cat. No.: B2475316
CAS No.: 685108-61-6
M. Wt: 308.13
InChI Key: XWKOGGIQRLMMLV-UHFFFAOYSA-N
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Description

The compound “4-chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline” has a CAS Number of 866133-05-3 and a linear formula of C13H10Cl2F3NO .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10Cl2F3NO/c1-7-9(4-5-14)12(15)10-6-8(20-13(16,17)18)2-3-11(10)19-7/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Kategaonkar et al. (2010) involves the synthesis of 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives using a click chemistry approach. These compounds, related to 4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline, showed significant antifungal and antibacterial activity against various strains, highlighting their potential in antimicrobial applications (Kategaonkar et al., 2010).

Synthesis of Substituted Quinolines

Research by Khodair et al. (1999) focused on creating heterocyclo[c]quinolines from 4-chloro-2-methyl-3-nitroquinolines, which are structurally similar to the compound . This work contributes to the understanding of quinoline derivatives' synthesis and their potential biological applications, such as antimalarial, antibacterial, antihypertensive, antifungal, and antitumor properties (Khodair et al., 1999).

Photochemical Reactions

A study by Ono and Hata (1983) on 2-(dimethylcarbamoyl)quinolines, which are related to the compound of interest, demonstrates the impact of introducing a chlorine atom to the quinoline nucleus on photochemical reactions. This research has implications for developing photochemical processes in organic chemistry and materials science (Ono & Hata, 1983).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives using 4-hydrazino-8-(trifluoromethyl)quinoline. These compounds have shown antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Holla et al., 2006).

Magnetic Nanostructures for Zinc Ion Detection

Pourfallah and Lou (2018) developed magnetic nanosensors based on 4-amino-2-methyl-8-(trifluoromethyl)quinoline for zinc ion detection in aqueous solutions. This innovative application demonstrates the compound's utility in environmental monitoring and analytical chemistry (Pourfallah & Lou, 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled.

Properties

IUPAC Name

4-chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2F3N/c1-7-8(5-6-14)11(15)9-3-2-4-10(12(9)19-7)13(16,17)18/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKOGGIQRLMMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=CC=C(C2=N1)C(F)(F)F)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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